6-Amino-2-thiouracil

Description

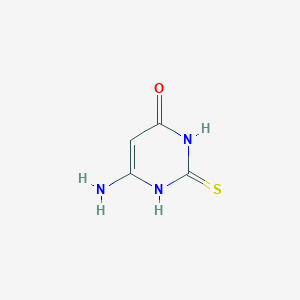

Structure

3D Structure

Properties

CAS No. |

1004-40-6 |

|---|---|

Molecular Formula |

C4H5N3OS |

Molecular Weight |

143.17 g/mol |

IUPAC Name |

6-amino-2-sulfanylidene-5H-pyrimidin-4-one |

InChI |

InChI=1S/C4H5N3OS/c5-2-1-3(8)7-4(9)6-2/h1H2,(H3,5,6,7,8,9) |

InChI Key |

MXSAOUYLOGZLEQ-UHFFFAOYSA-N |

SMILES |

C1=C(NC(=S)NC1=O)N |

Isomeric SMILES |

C1=C(NC(=NC1=O)S)N |

Canonical SMILES |

C1C(=NC(=S)NC1=O)N |

Other CAS No. |

1004-40-6 |

Synonyms |

4-amino-6-hydroxy-2-mercaptopyrimidine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-2-thiouracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-thiouracil is a heterocyclic compound belonging to the thiouracil family, which are derivatives of uracil (B121893) where a sulfur atom replaces the oxygen atom at the 2-position of the pyrimidine (B1678525) ring. This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. They have been investigated for their roles as antimetabolites that can interfere with nucleic acid synthesis, as well as for their potential as antithyroid, anticancer, and antimicrobial agents.[1][2][3][4] The presence of an amino group at the 6-position and a thiol group at the 2-position imparts unique chemical reactivity and biological functionality to the molecule. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its known biological interactions.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. These properties also govern its formulation characteristics for pharmaceutical applications.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| IUPAC Name | 6-amino-2-sulfanylidene-1H-pyrimidin-4-one | [5] |

| CAS Number | 1004-40-6 | [5][6] |

| Molecular Formula | C₄H₅N₃OS | [1][5][6] |

| Molecular Weight | 143.17 g/mol | [5][6] |

| Canonical SMILES | C1=C(NC(=S)NC1=O)N | [5] |

| InChI | InChI=1S/C4H5N3OS/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9) | [1][5] |

| InChIKey | YFYYRKDBDBILSD-UHFFFAOYSA-N | [1][5] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White to off-white solid/crystalline powder | [1][6] |

| Melting Point | >295 °C[6], >300 °C (decomposes)[7] | [6][7] |

| Boiling Point | 246.5 °C (estimate) | [6][7] |

| Solubility | DMSO (Slightly), Methanol (Slightly). Water: 256.3 mg/L at 25 °C. | [7] |

| Density | 1.397 (estimate) | [6][7] |

| pKa | 7.92 ± 0.20 (Predicted) | [7] |

| XLogP3 | -1 | [5][6] |

| Polar Surface Area | 99.2 Ų | [5][6] |

Table 3: Spectroscopic Data

| Technique | Data Highlights | Reference |

| UV-Vis | Spectra available in databases. | [5][8] |

| FTIR (KBr Wafer) | Spectra available in databases. | [5][8] |

| ¹H NMR | Spectra available in databases. | [9] |

| ¹³C NMR | Spectra available in databases. | [5][10] |

| Mass Spectrometry | Molecular Ion: 143. | [5][8] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate characterization of chemical compounds. Below are methodologies for determining key physicochemical properties of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of ethyl cyanoacetate (B8463686) with thiourea (B124793) in the presence of a base, such as sodium methoxide (B1231860), in an alcoholic solvent.[6][7]

Materials:

-

Sodium methoxide

-

Thiourea

-

Ethyl cyanoacetate

-

Acetic acid

-

Water

Procedure:

-

Dissolve sodium methoxide (1.88 mol) in ethanol in a reaction flask at room temperature.[6]

-

Add thiourea (0.88 mol) to the solution and stir until it is completely dissolved.[6]

-

Heat the mixture to 55 °C.[6]

-

Add ethyl cyanoacetate (0.884 mol) to the reaction flask and heat to reflux for approximately 4.5 hours.[6]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 15 °C and filter to collect the precipitate.[6]

-

Wash the filter cake with ethanol.[6]

-

Dissolve the filter cake in water and stir.

-

Adjust the pH to 4 by adding acetic acid, which will cause a large amount of solid to precipitate.[6]

-

Collect the solid product by suction filtration.

-

Dry the product overnight at 45 °C to obtain this compound.[6]

Caption: Synthesis workflow for this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined using potentiometric titration, which involves monitoring the pH of a solution as a titrant is added.[11]

Materials:

-

This compound

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (B78521) (NaOH)

-

0.15 M Potassium chloride (KCl) solution

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[11]

-

Prepare a 1 mM solution of this compound in water. The ionic strength can be kept constant by using a 0.15 M KCl solution.[11]

-

Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a magnetic stir bar.[11]

-

Immerse the pH electrode into the solution and begin stirring.

-

Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[11]

-

Titrate the solution by adding small, precise volumes of 0.1 M NaOH from a burette.[11]

-

Record the pH after each addition, allowing the reading to stabilize (signal drift < 0.01 pH units/minute).[11]

-

Continue the titration until the pH reaches approximately 12-12.5.[11]

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[11][12]

-

Perform multiple titrations to ensure reproducibility and calculate the average pKa value.[11]

Caption: Workflow for pKa determination.

Tautomerism

This compound can exist in different tautomeric forms due to the mobility of protons. The primary equilibrium is between the thione-lactam form and the thiol-lactim form. Understanding this equilibrium is crucial as different tautomers may exhibit different biological activities and physicochemical properties.

Caption: Tautomeric equilibrium of this compound.

Biological Activity and Signaling Pathways

This compound and its derivatives are known to interact with various biological targets. One of the well-documented activities of thiouracils is the inhibition of enzymes involved in thyroid hormone synthesis and metabolism. For instance, derivatives of this compound have shown potent inhibition of iodothyronine deiodinase, an enzyme responsible for the conversion of thyroxine (T4) to the more active triiodothyronine (T3).[13] Additionally, 2-thiouracil (B1096) derivatives can act as mechanism-based inactivators of neuronal nitric oxide synthase (nNOS), an enzyme that produces nitric oxide, a key signaling molecule.[14]

Caption: Inhibition of key enzymes by this compound derivatives.

Conclusion

This technical guide provides a detailed summary of the essential physicochemical properties of this compound, a compound with significant potential in drug discovery and development. The tabulated data offers a quick reference for its chemical and physical characteristics, while the outlined experimental protocols provide a foundation for its synthesis and analysis. The visualizations of its synthesis, tautomerism, and inhibitory actions offer a deeper understanding of its chemical behavior and biological relevance. This comprehensive information is intended to support researchers and scientists in their efforts to explore and utilize the therapeutic potential of this compound and its derivatives.

References

- 1. CAS 1004-40-6: this compound hydrate | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 4. Utility of this compound as a precursor for the synthesis of bioactive pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C4H5N3OS | CID 1201441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 6-Aminothiouracil CAS#: 1004-40-6 [m.chemicalbook.com]

- 8. This compound - SpectraBase [spectrabase.com]

- 9. 6-Aminothiouracil(1004-40-6) 1H NMR spectrum [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Amino-2-thiouracil: A Core Scaffold in Drug Discovery and a Precursor to Bioactive Derivatives

An In-depth Technical Guide on the Mechanistic Understanding and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-thiouracil is a heterocyclic compound belonging to the pyrimidine (B1678525) family. While it is structurally related to the nucleobase uracil, the presence of an amino group at the 6th position and a thione group at the 2nd position bestows upon it unique chemical properties that have been extensively leveraged in medicinal chemistry. Although direct, potent biological activity of this compound itself is not widely reported, it serves as a crucial starting material—a versatile scaffold—for the synthesis of a multitude of derivatives with significant therapeutic potential. This guide delves into the core role of this compound as a precursor and examines the mechanisms of action of its most prominent derivatives.

Core Utility: A Versatile Chemical Precursor

The primary role of this compound in drug discovery and development is as a foundational molecule for the synthesis of more complex, biologically active compounds. Its reactive amino and thioamide functionalities provide ideal handles for a variety of chemical modifications, leading to a diverse range of derivatives with activities spanning antimicrobial, antifungal, antiviral, and anticancer applications.

Antimicrobial and Antifungal Derivatives

Derivatives of this compound have been shown to exhibit significant activity against various bacterial and fungal strains. The synthesis of these compounds often involves the condensation of the amino group with aldehydes or other electrophiles to create novel heterocyclic systems.

Table 1: Antimicrobial and Antifungal Activity of this compound Derivatives

| Derivative Class | Target Organism(s) | Reported Activity | Reference(s) |

| Pyrido[2,3-d]pyrimidines | Gram-positive and Gram-negative bacteria, Fungi | Active as antibacterial and antifungal agents | [1][2] |

| Thiouracil-based metal complexes | S. aureus, E. coli, S. enterica, S. cerevisiae | Enhanced antimicrobial activity compared to the parent ligand | [3][4] |

Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

A common synthetic route to pyrido[2,3-d]pyrimidine derivatives involves a multi-step process starting from this compound.

-

Condensation: this compound is reacted with an aromatic aldehyde in a suitable solvent, such as ethanol, often in the presence of a catalytic amount of acid, to form an azomethine (Schiff base) derivative.

-

Cycloaddition: The resulting azomethine undergoes a [4+2] cycloaddition reaction with an enaminone or a related species. This step forms the core pyridopyrimidine ring system.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods like NMR (¹H and ¹³C), IR, and mass spectrometry.

Mechanism of Action of Key Derivatives

While this compound itself does not have a well-defined mechanism of action, its derivatives have been shown to target specific biological pathways.

Antithyroid Activity: The Case of 6-Propyl-2-thiouracil (PTU)

The most well-known derivative of this compound is 6-propyl-2-thiouracil (PTU), a clinically used antithyroid drug. The mechanism of action of PTU is two-fold:

-

Inhibition of Thyroid Peroxidase (TPO): PTU inhibits the enzyme thyroid peroxidase in the thyroid gland. TPO is essential for the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3). By inhibiting TPO, PTU effectively reduces the production of new thyroid hormones.

-

Inhibition of 5'-Deiodinase: PTU also inhibits the peripheral conversion of T4 to the more potent T3 by blocking the enzyme 5'-deiodinase.

Anticancer Activity of Derivatives

Various derivatives of this compound have been investigated for their potential as anticancer agents. These derivatives often exhibit cytotoxic effects against a range of cancer cell lines.

Table 2: Anticancer Activity of this compound Derivatives

| Derivative Class | Cancer Cell Line(s) | Proposed Target/Mechanism | Reference(s) |

| Pyrido[2,3-d]pyrimidines | Lung (H460), Liver (HEPG2) | Cytotoxicity | [1][2] |

| Thiouracil Sulfonamides | Breast (MCF7), Colon (CaCo-2) | Inhibition of c-kit protein tyrosine kinase | [1] |

| 6-Aryl-5-cyano thiouracils | HePG-2, MCF-7, HCT-116, PC-3 | Inhibition of Thymidylate Synthase | [5] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of synthesized this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.

Conclusion

This compound stands out not for its own direct biological activity, but for its immense value as a versatile chemical scaffold in the field of medicinal chemistry. Its structural features allow for the straightforward synthesis of a wide range of derivatives that have demonstrated potent and diverse biological effects, from antimicrobial and antifungal to antithyroid and anticancer activities. The study of this compound and its derivatives underscores the importance of foundational molecules in the design and development of novel therapeutic agents. Future research will likely continue to explore the vast chemical space accessible from this core structure, leading to the discovery of new and improved drug candidates.

References

- 1. Utility of this compound as a precursor for the synthesis of bioactive pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C4H5N3OS | CID 1201441 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 6-Amino-2-thiouracil Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 6-amino-2-thiouracil, a heterocyclic compound, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds serve as versatile scaffolds for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of new and effective therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of various bioactive derivatives often starts with the condensation of this compound with different reagents. A common synthetic route involves the reaction of this compound with aromatic aldehydes to form Schiff bases (azamethine derivatives). These intermediates can then undergo further reactions, such as cycloadditions, to yield a variety of fused heterocyclic systems like pyrimidines and pyrido[2,3-d]pyrimidines.[1]

Anticancer Activity

Numerous studies have demonstrated the potential of this compound derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including lung (H460), liver (HEPG2), and prostate (PC3) carcinoma cells.[1]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6-aryl-5-cyano-thiouracil derivative 6d | Non-small cell lung cancer (HOP-92) | Potent growth inhibitory effect | [2] |

| 6-aryl-5-cyano-thiouracil derivative 6i | Leukemia (MOLT-4) | Potent growth inhibitory effect | [2] |

| Phenyl thiourea (B124793) derivative of 6-aminouracil (B15529) 17 | Prostate (PC3) | >50% inhibition of cathepsin B | [3] |

| 5,5′-(phenylmethylene)bis(this compound) derivatives | HeLa | Showed better activity than 5-FU | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of this compound derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound derivatives

-

Cancer cell lines (e.g., H460, HEPG2, PC3)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 6-aryl-5-cyano-thiouracil derivative 7b | S. aureus (Gram-positive) | Superior to amoxicillin | [2] |

| 6-aryl-5-cyano-thiouracil derivative 7c | B. subtilis (Gram-positive) | Superior to amoxicillin | [2] |

| 6-aryl-5-cyano-thiouracil derivative 4i | C. albicans (Fungus) | 2.34 (more potent than amphotericin B) | [2] |

Experimental Protocol: Agar (B569324) Well Diffusion Method

A common method to screen for antimicrobial activity is the agar well diffusion method.

Materials:

-

This compound derivatives

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Candida albicans)

-

Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Sterile petri dishes

-

Sterile cork borer

-

Micropipettes

Procedure:

-

Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the dissolved this compound derivative at a known concentration into each well. A control with the solvent alone should also be included.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Enzyme Inhibition

Certain this compound derivatives have been identified as potent inhibitors of specific enzymes that play crucial roles in various disease pathologies.

Thymidine Phosphorylase Inhibition

Thymidine phosphorylase (TP) is an enzyme that is overexpressed in many solid tumors and is involved in angiogenesis (the formation of new blood vessels that supply tumors with nutrients). Inhibition of TP is a promising strategy for cancer therapy.

SecA ATPase Inhibition

SecA is an essential ATPase in bacteria that is a core component of the general secretion system, responsible for protein translocation across the cell membrane. Inhibition of SecA ATPase activity disrupts bacterial viability and virulence, making it an attractive target for novel antibiotics.[5][6]

Cathepsin B Inhibition

Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various cancers and is implicated in tumor invasion and metastasis. Inhibiting cathepsin B can therefore be a valuable anticancer strategy.[3]

Experimental Protocol: Enzyme Inhibition Assay (General)

The following is a generalized protocol for a fluorometric or spectrophotometric enzyme inhibition assay.

Materials:

-

Purified enzyme (e.g., Thymidine Phosphorylase, Cathepsin B)

-

Specific substrate for the enzyme

-

This compound derivatives

-

Assay buffer

-

96-well microplate (black or clear, depending on the assay)

-

Microplate reader (fluorometer or spectrophotometer)

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the appropriate assay buffer.

-

Assay Reaction: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound at various concentrations. Include a control with no inhibitor.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately measure the change in fluorescence or absorbance over time using a microplate reader.

-

Data Analysis: The rate of the enzymatic reaction is determined from the slope of the kinetic curve. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value can then be determined.

Conclusion

This compound derivatives represent a promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibitory agents underscores their potential for the development of new therapeutics. The synthetic accessibility of this scaffold allows for extensive structural modifications, providing a rich platform for structure-activity relationship studies and the optimization of lead compounds. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this versatile class of molecules. Continued investigation into their mechanisms of action and in vivo efficacy is warranted to translate the promising in vitro results into clinically relevant treatments.

References

- 1. akjournals.com [akjournals.com]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 2.8. Cathepsin B Inhibitory Assay [bio-protocol.org]

- 6. researchhub.com [researchhub.com]

Spectroscopic Profile of 6-Amino-2-thiouracil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Amino-2-thiouracil, a molecule of significant interest in medicinal chemistry and drug development. The following sections present key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a workflow for spectroscopic analysis.

Core Spectroscopic Data

The empirical formula for this compound is C₄H₅N₃OS, and it has a molecular weight of approximately 143.17 g/mol .[1] The structural and electronic properties of this compound can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR Data

The ¹H NMR spectrum of this compound typically exhibits signals corresponding to the protons in the molecule. Due to its limited solubility in common deuterated solvents, a suitable solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is often used.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.9 | Singlet | 1H | C₅-H |

| ~6.7 | Broad Singlet | 2H | -NH₂ |

| ~11.1 | Broad Singlet | 1H | N₁-H |

| ~11.5 | Broad Singlet | 1H | N₃-H |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~85 | C₅ |

| ~155 | C₆ |

| ~162 | C₄ |

| ~175 | C₂ |

Note: The ¹³C NMR data is based on spectra available in public databases.[1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine and amide) |

| ~3100 | Medium | C-H stretching (aromatic-like) |

| ~1650 | Strong | C=O stretching (amide) |

| ~1600 | Medium | N-H bending (amine) |

| ~1550 | Medium | C=C stretching |

| ~1200 | Medium | C=S stretching |

Note: The IR data is a compilation of typical values for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method.

| m/z | Relative Intensity (%) | Assignment |

| 143 | 100 | [M]⁺ (Molecular Ion) |

| 126 | ~30 | [M-NH₃]⁺ |

| 98 | ~20 | [M-HNCO]⁺ |

| 85 | ~40 | [M-H₂NCS]⁺ |

| 68 | ~50 | [C₃H₂N₂]⁺ |

| 43 | ~60 | [HNCO]⁺ |

Note: The fragmentation pattern is based on data from the NIST Mass Spectrometry Data Center.[1][4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[5][6][7]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[5][6]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.[6]

-

If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[5][8]

-

Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) if quantitative analysis is required.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[9]

-

Shim the magnetic field to achieve homogeneity and optimal resolution.[9]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[9]

-

For ¹H NMR, acquire the spectrum using a standard single-pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.[10]

-

Set appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.[11]

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).[11]

-

Phase the resulting spectrum and perform baseline correction.[11]

-

Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.[11]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

ATR-FTIR Spectroscopy Protocol

-

Sample Preparation :

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[12]

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[13]

-

-

Instrument Setup and Data Acquisition :

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[13]

-

Lower the instrument's pressure arm to apply firm and even pressure on the sample, ensuring good contact with the ATR crystal.[13]

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Set the number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

-

Data Processing :

-

The instrument software will automatically perform the background subtraction.

-

The resulting spectrum will be displayed in terms of transmittance or absorbance.

-

Identify and label the major absorption peaks.

-

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction :

-

For a solid sample like this compound, a direct insertion probe is typically used.

-

Place a small amount of the sample (typically less than a microgram) into a capillary tube or onto the probe tip.[14]

-

Insert the probe into the mass spectrometer's ion source through a vacuum lock.

-

-

Instrument Setup and Data Acquisition :

-

The sample is vaporized by heating the probe.

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[15][16]

-

This causes ionization and fragmentation of the molecules.

-

The resulting positive ions are accelerated and focused into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Scan the desired m/z range to obtain the mass spectrum.

-

-

Data Processing :

-

The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺) and the major fragment ions.

-

Analyze the fragmentation pattern to gain structural information.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C4H5N3OS | CID 1201441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 4(1H)-Pyrimidinone, 6-amino-2,3-dihydro-2-thioxo- [webbook.nist.gov]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. books.rsc.org [books.rsc.org]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. Mass Spectrometry [www2.chemistry.msu.edu]

- 16. chromatographyonline.com [chromatographyonline.com]

Navigating the Physicochemical Landscape of 6-Amino-2-thiouracil: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide offers an in-depth analysis of the solubility and stability of 6-Amino-2-thiouracil, a crucial heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, providing a centralized resource of available data, experimental methodologies, and visual representations of key processes to facilitate its application in research and formulation.

Core Physicochemical Properties

This compound presents as a white to off-white crystalline solid. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₄H₅N₃OS | [1] |

| Molecular Weight | 143.17 g/mol | [1] |

| Melting Point | >300 °C (decomposes) | [2] |

| pKa | 7.92 ± 0.20 (Predicted) | [2] |

Solubility Profile

Comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature. However, existing data and information on analogous compounds provide valuable insights into its solubility characteristics.

Aqueous and Organic Solvent Solubility

Available data indicates that this compound has limited solubility in water and is slightly soluble in some common organic solvents.

| Solvent | Solubility | Temperature | Reference |

| Water | 256.3 mg/L | 25 °C | [2] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not Specified | [2] |

| Methanol | Slightly Soluble | Not Specified | [2] |

The solubility of thiouracil and its derivatives is influenced by the interplay of the polar amino and lactam groups with the less polar thiocarbonyl group and the pyrimidine (B1678525) ring. The presence of the amino group is expected to enhance aqueous solubility compared to unsubstituted 2-thiouracil.

Solubility of Analogous Thiouracil Derivatives

To extrapolate the potential solubility behavior of this compound, data from structurally related compounds is presented below. These analogs suggest that solubility can be significantly enhanced in polar aprotic solvents and that derivatization can alter the solubility profile.

Table 2: Solubility of Thiouracil Analogs

| Compound | Solvent | Solubility (mg/mL) | Reference |

| 4-Thiouracil | Ethanol | ~2 | [3] |

| DMSO | ~10 | [3] | |

| Dimethylformamide (DMF) | ~12 | [3] | |

| DMF:PBS (pH 7.2) (1:5) | ~0.5 | [3] | |

| Propylthiouracil (B1679721) | Ethanol | ~2 | [4] |

| DMSO | ~10 | [4] | |

| Dimethylformamide (DMF) | ~12.5 | [4] | |

| DMF:PBS (pH 7.2) (1:5) | ~0.50 | [4] | |

| 1 N NaOH | 50 (with heat) | [5] | |

| Alcohol | 16 | [5] | |

| Acetone | 16 | [5] | |

| Water | 1.1 (at 20 °C) | [5] | |

| Boiling Water | 10 | [5] | |

| 2-Thiouracil | Water | 1:2000 (very slightly soluble) | [6] |

| Alkaline Solutions | Readily Soluble | [6] |

Stability Profile

Stability in Aqueous Suspensions

A study on the stability of extemporaneously prepared oral suspensions of propylthiouracil (5 mg/mL) demonstrated good stability under refrigerated and room temperature conditions.[7][8]

Table 3: Stability of Propylthiouracil (5 mg/mL) in Oral Suspensions

| Suspension Vehicle | Storage Temperature | Duration | Remaining Concentration | Reference |

| 1:1 Ora-Sweet:Ora-Plus | 25 °C | 70 days | >90% | [7][8] |

| 4 °C | 91 days | >90% | [7][8] | |

| 1:1 1% Methylcellulose:Simple Syrup, NF | 25 °C | 70 days | >90% | [7][8] |

| 4 °C | 91 days | >90% | [7][8] |

During these studies, no changes in physical appearance, color, or odor were observed, and the pH of the suspensions remained stable.[7][8] This suggests that this compound is likely to exhibit reasonable stability in well-formulated aqueous suspensions, particularly when protected from light and stored at controlled temperatures.

Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, potential degradation routes for the thiouracil scaffold may include oxidation of the thioamide group and hydrolysis of the pyrimidine ring, particularly at non-neutral pH and elevated temperatures. The presence of the amino group might also introduce additional degradation pathways, such as oxidative deamination.

Experimental Protocols

The following sections outline standardized experimental protocols for determining the solubility and stability of this compound. These are based on general pharmaceutical guidelines and methodologies reported for analogous compounds.

Solubility Determination: Shake-Flask Method

The equilibrium solubility of this compound can be determined using the isothermal shake-flask method.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot of the supernatant. Filter the sample through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

-

Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated from the concentration of the saturated solution.

Stability-Indicating HPLC Method Development

A stability-indicating analytical method is crucial for accurately assessing the stability of this compound by separating the intact drug from any potential degradation products.

-

Forced Degradation Studies: Subject solutions of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[9]

-

Chromatographic Conditions Development:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength where this compound has significant absorbance.

-

-

Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness, to ensure it is stability-indicating.[10]

Stability Study Protocol

-

Sample Preparation: Prepare solutions or suspensions of this compound in the desired solvents or formulations at a known concentration.

-

Storage Conditions: Store the samples in controlled environmental chambers under various conditions (e.g., 25 °C/60% RH, 40 °C/75% RH, and refrigerated at 4 °C). Samples should also be exposed to light in a photostability chamber.

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months).

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of this compound remaining. Physical parameters such as appearance, pH, and color should also be monitored.

-

Data Evaluation: The stability is determined by the percentage of the initial concentration of this compound remaining over time. The shelf-life is often defined as the time at which the concentration drops to 90% of its initial value.

Visualized Workflows and Pathways

To aid in the conceptualization of the experimental and logical processes, the following diagrams are provided.

Caption: Workflow for Solubility Determination.

Caption: General Workflow for a Stability Study.

Conclusion

While comprehensive data on the solubility and stability of this compound is limited, the available information and data from analogous compounds suggest it is a molecule with low aqueous solubility that can be enhanced in certain organic solvents and alkaline conditions. Its stability in aqueous suspensions appears to be favorable, particularly under controlled temperature and protected from light. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to conduct further investigations to fill the existing data gaps. A thorough understanding of these physicochemical properties is paramount for the successful development of this compound-based therapeutics.

References

- 1. This compound | C4H5N3OS | CID 1201441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Aminothiouracil CAS#: 1004-40-6 [m.chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]

- 6. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Stability of propylthiouracil in extemporaneously prepared oral suspensions at 4 and 25 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stability of Propylthiouracil - Page 2 [medscape.com]

- 10. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

The Discovery and History of 6-Amino-2-thiouracil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-thiouracil, a pyrimidine (B1678525) derivative, holds a significant place in the history of medicinal chemistry, particularly in the development of antithyroid drugs. Its discovery is intertwined with the broader exploration of thiourea (B124793) and its derivatives in the mid-20th century, a period marked by serendipitous observations and systematic investigations that revolutionized the treatment of hyperthyroidism. This technical guide provides a comprehensive overview of the discovery, history, synthesis, physicochemical properties, and biological activities of this compound, tailored for researchers, scientists, and drug development professionals.

Historical Context and Discovery

The timeline below highlights key milestones in the journey of thiouracil-based antithyroid drugs:

-

1940s: Serendipitous discovery that sulfhydryl-containing compounds are goitrogenic.[1]

-

1942: Dr. Edwin B. Astwood commences the use of 2-thiouracil (B1096) for treating Graves' disease.[1]

-

1943: Astwood publishes his seminal paper on the treatment of hyperthyroidism with thiourea and thiouracil.[2][3]

-

Post-1943: Extensive research into thiouracil derivatives, including this compound, for various therapeutic applications.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H5N3OS | [4] |

| Molecular Weight | 143.17 g/mol | [4] |

| CAS Number | 1004-40-6 | [4] |

| Melting Point | >300 °C (decomposes) | [5] |

| Water Solubility | 256.3 mg/L at 25 °C | [5] |

| pKa | 7.92 ± 0.20 | [5] |

| LogP | -1.0 | [4] |

| Appearance | White to off-white crystalline solid | [5] |

Experimental Protocols

Synthesis of this compound

A general and efficient procedure for the synthesis of this compound involves the condensation of ethyl cyanoacetate (B8463686) with thiourea in the presence of a base, such as sodium ethoxide.[6]

Materials:

-

Ethyl cyanoacetate

-

Thiourea

-

Sodium metal

-

Absolute ethanol (B145695)

-

Glacial acetic acid

-

Distilled water

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve a calculated amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be controlled by cooling the flask in an ice bath.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add an equimolar amount of thiourea and stir until it dissolves completely.

-

Addition of Ethyl Cyanoacetate: To the stirred solution, add an equimolar amount of ethyl cyanoacetate dropwise at a rate that maintains a gentle reflux.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours (typically 4-6 hours) to ensure the completion of the reaction.

-

Precipitation: After reflux, cool the reaction mixture to room temperature. The sodium salt of this compound will precipitate out of the solution.

-

Neutralization and Isolation: Filter the precipitate and wash it with a small amount of cold ethanol. Dissolve the crude product in a minimal amount of hot water and then acidify the solution with glacial acetic acid to a pH of approximately 6. This will precipitate the free this compound.

-

Purification: Cool the mixture in an ice bath to maximize precipitation. Filter the solid, wash it thoroughly with cold distilled water, and then with a small amount of cold ethanol.

-

Drying: Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.

In Vitro Bioassay for Antithyroid Activity (Thyroid Peroxidase Inhibition)

This protocol describes a general method for assessing the inhibitory activity of compounds like this compound against thyroid peroxidase (TPO).

Materials:

-

Purified thyroid peroxidase (TPO)

-

Iodide solution (e.g., potassium iodide)

-

Hydrogen peroxide (H₂O₂)

-

Tyrosine or a tyrosine-containing substrate (e.g., thyroglobulin)

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

-

This compound (test compound)

-

Propylthiouracil (B1679721) (PTU) or Methimazole (MMI) as a positive control

-

Spectrophotometer

Procedure:

-

Preparation of Reagents: Prepare stock solutions of TPO, iodide, H₂O₂, and the tyrosine substrate in the appropriate buffer. Prepare a series of dilutions of this compound and the positive control.

-

Reaction Setup: In a microplate or cuvette, combine the TPO enzyme, the tyrosine substrate, and the buffer.

-

Addition of Inhibitor: Add the different concentrations of this compound or the positive control to the respective wells/cuvettes. Include a control group with no inhibitor.

-

Initiation of Reaction: Initiate the reaction by adding the iodide solution followed by H₂O₂.

-

Measurement of Activity: Monitor the rate of the reaction by measuring the change in absorbance at a specific wavelength over time. The iodination of tyrosine can be followed directly or by a coupled colorimetric reaction.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the TPO activity. For instance, the IC50 for the related compound propylthiouracil (PTU) for TPO inhibition is approximately 2 x 10⁻⁶ M.[7]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound as an antithyroid agent is the inhibition of thyroid hormone synthesis. This is achieved through the inhibition of two key enzymes: thyroid peroxidase (TPO) and iodothyronine deiodinases .

Inhibition of Thyroid Peroxidase (TPO)

TPO is a heme-containing enzyme located on the apical membrane of thyroid follicular cells. It catalyzes the oxidation of iodide ions (I⁻) to iodine (I₂) and the subsequent iodination of tyrosine residues on the thyroglobulin protein, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT). TPO also catalyzes the coupling of these iodotyrosine residues to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3).[8][9]

This compound and other thiouracils act as suicide substrates for TPO. The thiocarbonyl group of the drug is oxidized by the TPO-H₂O₂ complex, leading to the inactivation of the enzyme. This prevents the organification of iodine and the synthesis of thyroid hormones.[10]

Caption: Inhibition of Thyroid Peroxidase (TPO) by this compound.

Inhibition of Iodothyronine Deiodinases

Iodothyronine deiodinases are a family of selenoenzymes that are responsible for the activation and inactivation of thyroid hormones in peripheral tissues.[1][11] There are three types of deiodinases (D1, D2, and D3). D1 and D2 convert the prohormone T4 to the more active hormone T3 by removing an iodine atom from the outer ring. D3 inactivates T4 and T3 by removing an iodine atom from the inner ring.

Thiouracil derivatives, including this compound, are known to inhibit the activity of deiodinases, particularly D1.[5][12] This inhibition reduces the peripheral conversion of T4 to T3, thereby lowering the levels of the active thyroid hormone. The mechanism of inhibition is believed to involve the formation of a stable complex with the selenenyl-iodide intermediate of the enzyme.[12]

Caption: Inhibition of Deiodinase by this compound.

Biological Activities and Applications

The primary and most well-documented biological activity of this compound is its antithyroid effect. However, research has also explored its potential in other therapeutic areas.

| Biological Activity | Description | Reference(s) |

| Antithyroid | Inhibits thyroid hormone synthesis by targeting TPO and deiodinases. Used in the management of hyperthyroidism. | [1][5][10] |

| Antimicrobial | Derivatives of this compound have shown activity against various bacteria and fungi. | [13][14] |

| Anticancer | Some derivatives have been investigated for their cytotoxic effects against cancer cell lines. | [13][14] |

| Enzyme Inhibition | Besides TPO and deiodinases, derivatives have been shown to inhibit other enzymes. | [5] |

Conclusion

This compound represents a significant milestone in the history of pharmacology, emerging from the foundational research on thiourea and thiouracil that transformed the treatment of hyperthyroidism. Its mechanism of action, centered on the inhibition of key enzymes in thyroid hormone synthesis, has been a subject of extensive study. This in-depth technical guide has provided a comprehensive overview of its discovery, synthesis, properties, and biological activities, offering valuable insights for researchers and professionals in the field of drug development. The legacy of this compound and its derivatives continues to inspire the design and synthesis of new therapeutic agents with diverse applications.

References

- 1. jme.bioscientifica.com [jme.bioscientifica.com]

- 2. Landmark article May 8, 1943: Treatment of hyperthyroidism with thiourea and thiouracil. By E.B. Astwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thyroid.org [thyroid.org]

- 4. This compound | C4H5N3OS | CID 1201441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thyroid peroxidase - Wikipedia [en.wikipedia.org]

- 9. Thyroid Peroxidase: An Enzyme that is Easily Affected by Foreign Substances - Amerigo Scientific [amerigoscientific.com]

- 10. Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deiodinase - Wikipedia [en.wikipedia.org]

- 12. Mechanism of inhibition of iodothyronine-5'-deiodinase by thioureylenes and sulfite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New insights into the structure and mechanism of iodothyronine deiodinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 6-Amino-2-thiouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-thiouracil, a pyrimidine (B1678525) derivative, has emerged as a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound and its analogues, summarizing key quantitative data, detailing experimental methodologies for target validation, and visualizing associated signaling pathways. The primary established therapeutic application of thiouracil derivatives lies in their antithyroid activity, with thyroid peroxidase (TPO) and iodothyronine deiodinase identified as key targets. Furthermore, emerging research has highlighted its potential in oncology, virology, and neurology through the modulation of various enzymes and signaling cascades. This document aims to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of this compound.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with an amino group and a sulfur atom. This structural motif imparts a rich chemical reactivity, making it a versatile precursor for the synthesis of a wide array of fused heterocyclic systems with potential therapeutic applications. While the parent compound, 2-thiouracil (B1096), and its derivative, 6-propyl-2-thiouracil, are well-established antithyroid agents, the specific biological activities and therapeutic targets of this compound are an active area of investigation. This guide consolidates the current understanding of its potential therapeutic targets, providing a foundation for future research and development.

Antithyroid Activity: Targeting Thyroid Hormone Synthesis and Metabolism

The most well-documented therapeutic application of thiouracil derivatives is in the management of hyperthyroidism. Their mechanism of action involves the inhibition of key enzymes in the thyroid hormone synthesis and metabolism pathways.

Thyroid Peroxidase (TPO) Inhibition

Thyroid peroxidase is a crucial enzyme in the thyroid gland that catalyzes the oxidation of iodide and the subsequent iodination of tyrosine residues on thyroglobulin, essential steps in the synthesis of thyroid hormones T3 and T4. Thiouracil derivatives, including this compound, act as inhibitors of TPO.

Quantitative Data:

| Compound | Target | IC50 | Inhibition Type | Reference |

| 6-propyl-2-thiouracil (PTU) | Thyroid Peroxidase (TPO) | 2 µM | Reversible | [1] |

Iodothyronine Deiodinase Inhibition

Iodothyronine deiodinases are a family of enzymes that are critical for the activation and inactivation of thyroid hormones. They catalyze the removal of iodine atoms from thyroxine (T4) to produce the more active triiodothyronine (T3) or the inactive reverse T3 (rT3). Derivatives of this compound have been shown to be potent inhibitors of this enzyme family. For instance, 3-methyl-5-benzyl-6-amino-2-thiouracil, a rearranged derivative, strongly inhibits the deiodinase reaction[2].

Experimental Protocol: Iodothyronine Deiodinase Inhibition Assay

A common method to assess iodothyronine deiodinase activity involves monitoring the release of radioiodide from a radiolabeled substrate.

-

Enzyme Source: Microsomal fractions from tissues with high deiodinase activity (e.g., liver, kidney, or placenta) are prepared by differential centrifugation.

-

Substrate: Radiolabeled reverse T3 (rT3), typically [125I]rT3, is used as the substrate.

-

Reaction Mixture: The reaction is initiated by incubating the enzyme preparation with the radiolabeled substrate in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.2) containing a thiol cofactor such as dithiothreitol (B142953) (DTT). The test compound (this compound or its derivatives) is included at various concentrations.

-

Reaction Termination and Separation: The reaction is stopped after a defined incubation period by the addition of an acidic solution of bovine serum albumin. Unreacted substrate is adsorbed onto activated charcoal, and the mixture is centrifuged.

-

Quantification: The radioactivity in the supernatant, which corresponds to the released 125I-, is measured using a gamma counter.

-

Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control reaction without the inhibitor. IC50 values are then determined by plotting the percent inhibition against the inhibitor concentration.

Signaling Pathway

// Nodes Iodide [label="Iodide (I-)", fillcolor="#F1F3F4", fontcolor="#202124"]; Iodine [label="Iodine (I2)", fillcolor="#F1F3F4", fontcolor="#202124"]; TPO [label="Thyroid Peroxidase (TPO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiouracils [label="this compound\n& Derivatives", fillcolor="#FBBC05", fontcolor="#202124"]; Thyroglobulin [label="Tyrosine residues\non Thyroglobulin", fillcolor="#F1F3F4", fontcolor="#202124"]; MIT_DIT [label="MIT & DIT", fillcolor="#F1F3F4", fontcolor="#202124"]; T3_T4_synth [label="T3 & T4 Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; T4 [label="Thyroxine (T4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deiodinase [label="Iodothyronine\nDeiodinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; T3 [label="Triiodothyronine (T3)\n(Active hormone)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Iodide -> TPO [label=" Oxidation"]; TPO -> Iodine; Thiouracils -> TPO [label=" Inhibition", color="#EA4335", fontcolor="#EA4335"]; Iodine -> Thyroglobulin [label=" Iodination"]; Thyroglobulin -> MIT_DIT; MIT_DIT -> T3_T4_synth [label=" Coupling"]; T4 -> Deiodinase [label=" Deiodination"]; Thiouracils -> Deiodinase [label=" Inhibition", color="#EA4335", fontcolor="#EA4335"]; Deiodinase -> T3; } DG_CAPTION_START Inhibition of Thyroid Hormone Synthesis and Activation. DG_CAPTION_END

Anticancer Activity

Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in oncology.

Quantitative Data:

While specific IC50 values for this compound are not provided in the search results, various derivatives have been evaluated. For instance, ruthenium(II)-based complexes containing 2-thiouracil derivatives have shown efficacy in suppressing liver cancer stem cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Culture: Cancer cell lines (e.g., H460 lung carcinoma, HepG2 liver carcinoma) are seeded in 96-well plates at a density of approximately 1 x 104 cells/well and incubated overnight to allow for cell attachment[3].

-

Compound Treatment: The cells are treated with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed cancer cells\nin 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate1 [label="Incubate overnight", fillcolor="#F1F3F4", fontcolor="#202124"]; add_compound [label="Add this compound\n(various concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; incubate2 [label="Incubate for 24-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; add_mtt [label="Add MTT solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate3 [label="Incubate for 2-4h", fillcolor="#F1F3F4", fontcolor="#202124"]; add_solvent [label="Add solubilizing agent\n(e.g., DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; read_absorbance [label="Measure absorbance\nat 570 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; calculate_ic50 [label="Calculate IC50 value", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> seed_cells; seed_cells -> incubate1; incubate1 -> add_compound; add_compound -> incubate2; incubate2 -> add_mtt; add_mtt -> incubate3; incubate3 -> add_solvent; add_solvent -> read_absorbance; read_absorbance -> calculate_ic50; calculate_ic50 -> end; } DG_CAPTION_START Workflow for determining cytotoxicity using the MTT assay. DG_CAPTION_END

Potential Signaling Pathways in Cancer

While the precise mechanisms are still under investigation, the anticancer effects of thiouracil derivatives may involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis, such as the NF-κB and PI3K/Akt/mTOR pathways.

// Nodes Thiouracil [label="this compound\nDerivatives", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_pathway [label="NF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt_mTOR_pathway [label="PI3K/Akt/mTOR Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metastasis [label="Metastasis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Thiouracil -> NFkB_pathway [label=" Inhibition?"]; Thiouracil -> Akt_mTOR_pathway [label=" Inhibition?"]; NFkB_pathway -> Proliferation; NFkB_pathway -> Survival; Akt_mTOR_pathway -> Proliferation; Akt_mTOR_pathway -> Survival; Akt_mTOR_pathway -> Metastasis; } DG_CAPTION_START Potential anticancer signaling pathways targeted by thiouracils. DG_CAPTION_END

Antiviral Activity

Derivatives of this compound have been reported to exhibit antiviral activity against both DNA and RNA viruses, including Hepatitis A Virus (HAV) and Herpes Simplex Virus (HSV).

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound.

-

Cell Monolayer Preparation: A confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) is prepared in multi-well plates.

-

Virus and Compound Incubation: The cells are infected with a known amount of virus in the presence of serial dilutions of the test compound.

-

Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose (B213188) or agar) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).

-

Incubation: The plates are incubated for a period sufficient for plaque development (typically 2-3 days).

-

Plaque Visualization: The cell monolayer is fixed and stained (e.g., with crystal violet), and the plaques are counted.

-

Data Analysis: The percentage of plaque reduction is calculated for each concentration of the compound compared to a virus control without the compound. The IC50 value is the concentration that reduces the number of plaques by 50%.

Potential Antiviral Mechanism

The antiviral mechanism of thiouracil derivatives may involve the inhibition of viral enzymes essential for replication, such as viral polymerases. As nucleoside analogues, they could potentially be incorporated into the growing viral DNA or RNA chain, leading to chain termination.

Other Potential Therapeutic Targets

Neuronal Nitric Oxide Synthase (nNOS)

2-Thiouracil has been identified as a selective inhibitor of neuronal nitric oxide synthase (nNOS) with a Ki of 20 µM[4]. nNOS is involved in various physiological and pathological processes in the nervous system, and its inhibition is a potential therapeutic strategy for neurodegenerative diseases. 6-n-propyl-2-thiouracil has also been shown to be a mechanism-based inactivator of nNOS[5].

Acetylcholinesterase (AChE)

Uracil (B121893) derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Experimental Protocol: Ellman's Method for AChE Inhibition

-

Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains a buffer (e.g., phosphate buffer, pH 8.0), acetylthiocholine (B1193921) iodide (ATCI) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the enzyme acetylcholinesterase.

-

Inhibitor Addition: Various concentrations of the test compound are added to the reaction mixture.

-

Reaction Monitoring: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored spectrophotometrically at 412 nm.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Carbonic Anhydrases (CAs)

Certain uracil derivatives have shown inhibitory activity against carbonic anhydrases, a family of zinc-containing metalloenzymes involved in various physiological processes, including pH regulation and CO2 transport. Some CA isoforms are overexpressed in tumors, making them attractive targets for anticancer drug development.

Conclusion

This compound and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their established role as antithyroid agents, coupled with emerging evidence of their anticancer, antiviral, and enzyme-inhibitory properties, underscores their therapeutic potential. This technical guide has summarized the key therapeutic targets, provided quantitative data where available, and detailed relevant experimental protocols to facilitate further research in this area. Future studies should focus on elucidating the precise molecular mechanisms of action, establishing structure-activity relationships, and conducting in vivo efficacy and safety studies to fully realize the therapeutic potential of this compound-based compounds.

References

- 1. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijrr.com [ijrr.com]

- 4. 2-thiouracil is a selective inhibitor of neuronal nitric oxide synthase antagonising tetrahydrobiopterin-dependent enzyme activation and dimerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Amino-2-thiouracil Derivatives: A Technical Guide to Their Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-amino-2-thiouracil derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This document details their synthesis, biological significance, and mechanisms of action, with a focus on their potential as anticancer and antimicrobial agents. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying molecular interactions and research methodologies.

Introduction to this compound and its Derivatives

This compound is a pyrimidine (B1678525) derivative characterized by an amino group at the 6th position and a sulfur atom at the 2nd position of the uracil (B121893) ring. This core structure serves as a versatile scaffold for the synthesis of a wide array of derivatives with significant therapeutic potential. The presence of reactive functional groups allows for various chemical modifications, leading to compounds with a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The exploration of these derivatives is a dynamic area of research in the pursuit of novel and more effective therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multicomponent reactions, leveraging the reactivity of the parent molecule. A common and efficient approach is the Biginelli-like condensation reaction.

General Synthesis Protocol

A widely employed method for the synthesis of 6-aryl-5-cyano-2-thiouracil derivatives involves a one-pot, three-component reaction of an aromatic aldehyde, ethyl cyanoacetate (B8463686), and thiourea (B124793) in the presence of a basic catalyst such as potassium carbonate.

Experimental Protocol: Synthesis of 6-aryl-5-cyano-2-thiouracil derivatives

-

A mixture of the appropriate aromatic aldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and thiourea (10 mmol) is prepared in ethanol (B145695) (30 mL).

-

Anhydrous potassium carbonate (1.38 g, 10 mmol) is added to the mixture as a catalyst.

-

The reaction mixture is refluxed for 4-6 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 6-aryl-5-cyano-2-thiouracil derivative.

This versatile synthetic strategy allows for the introduction of various substituents on the phenyl ring, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Biological Significance and Therapeutic Potential

This compound derivatives have demonstrated a remarkable range of biological activities, with their anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against different human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | MCF-7 (Breast) | 5.2 | [1] |

| HCT-116 (Colon) | 7.8 | [1] | |

| HepG2 (Liver) | 6.5 | [1] | |

| Derivative B | A549 (Lung) | 10.1 | [1] |

| PC-3 (Prostate) | 8.9 | [2] | |

| Derivative C | K562 (Leukemia) | 3.4 | [2] |

Signaling Pathways: this compound derivatives have been shown to modulate critical signaling pathways that are often dysregulated in cancer. These include the PI3K/Akt and MAPK/ERK pathways, which are central to cell growth, proliferation, and survival.[3][4][5][6][7][8][9][10] By inhibiting these pathways, these derivatives can effectively halt the uncontrolled proliferation of cancer cells.

Figure 1: Inhibition of PI3K/Akt and MAPK/ERK Pathways.

Apoptosis Induction: A key mechanism by which these derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved through the intrinsic pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases.[11][12][13][14][15]

Figure 2: Intrinsic Pathway of Apoptosis Induction.

Cell Cycle Arrest: Furthermore, this compound derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by inhibiting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[16][17][18][19][20]